N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a furan-2-yl group, a 4-phenylpiperazine moiety, and a 2,4,6-trimethylbenzene-sulfonamide backbone.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S/c1-19-16-20(2)25(21(3)17-19)32(29,30)26-18-23(24-10-7-15-31-24)28-13-11-27(12-14-28)22-8-5-4-6-9-22/h4-10,15-17,23,26H,11-14,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKMYRLNSMWMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Synthesis of the Piperazine Ring: The piperazine ring is often synthesized by the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Coupling Reactions: The furan and piperazine rings are then coupled using a suitable linker, such as an alkyl chain, through nucleophilic substitution reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups will produce amines.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly for its potential antibacterial and antifungal properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, while the piperazine ring may enhance binding affinity. The sulfonamide group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Piperazine/Sulfonamide Core
(a) N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide
- Key Differences : Replaces the 4-phenylpiperazine group with a thiophene-2-sulfonyl moiety.
- Molecular Formula: C₁₉H₂₁NO₅S₃ vs. C₂₈H₃₂N₃O₃S (estimated for the target compound).
- The absence of the phenylpiperazine moiety may reduce affinity for serotonin or dopamine receptors, which are commonly modulated by arylpiperazines .
(b) N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide
- Key Differences : Features a pyrimidine-thioether linkage and piperidine instead of phenylpiperazine.
- Impact :
Functional Group Modifications in Related Sulfonamides
(a) N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide
- Key Differences : Substitutes the furan-piperazine system with a fluorophenyl-thiazole group.
- Molecular Weight : 390.5 g/mol (vs. ~493 g/mol for the target compound).
- The thiazole ring may confer rigidity, affecting conformational flexibility during target engagement .
(b) 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 18)
- Key Differences : Replaces the sulfonamide with a ketone group and incorporates a trifluoromethylphenyl substituent.
- Impact :
Key Research Findings
- Piperazine vs. Piperidine : Arylpiperazines (target compound) generally exhibit higher receptor binding affinity than piperidine derivatives due to aromatic interactions .
- Sulfonamide Stability : Sulfonamide groups (as in the target compound) are less prone to metabolic degradation compared to ketones or esters in analogs .
- Regulatory Status : The compound’s absence from USP standards () highlights its developmental stage, necessitating further preclinical profiling .
Biological Activity
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features a furan ring , a phenylpiperazine moiety , and a sulfonamide group , contributing to its diverse biological interactions. Its molecular formula is , and it has been synthesized through various multi-step organic reactions. The synthesis typically involves the preparation of intermediates that are coupled under controlled conditions .
Neurotransmitter Modulation
Initial studies suggest that this compound can modulate neurotransmitter systems, particularly through interactions with serotonin receptors. This modulation is crucial for potential applications in treating mood disorders and anxiety. The presence of the phenylpiperazine group is indicative of possible affinity for these receptors.
Antimicrobial and Antifungal Properties
Preliminary investigations have indicated that related compounds exhibit antimicrobial and antifungal activities. For instance, derivatives with similar furan and piperazine structures have shown efficacy against various pathogens, suggesting that this compound may also possess such properties.
Inhibition of Carbonic Anhydrases
Sulfonamides are known for their ability to inhibit carbonic anhydrases (CAs), enzymes involved in numerous physiological processes. Research has shown that compounds within this class can inhibit human carbonic anhydrase isoforms with varying potency. While specific data on this compound's inhibition constants are lacking, its structural similarity to other effective sulfonamides suggests potential for similar activity .
Case Studies and Experimental Data
A study on related sulfonamides revealed their effectiveness in inhibiting CA II with IC50 values in the nanomolar range. This establishes a benchmark for assessing the biological activity of this compound against human CAs .
| Compound | Inhibition Constant (Ki) | Target |
|---|---|---|
| Compound A | 49 nM | hCA I |
| Compound B | 2.4 nM | hCA II |
| Compound C | >10,000 nM | hCA IX |
These findings highlight the potential for developing this compound as a therapeutic agent targeting CA-related disorders.
The proposed mechanisms of action for this compound include:
Adenosine Receptor Antagonism: It may act as an antagonist at A2A adenosine receptors, which play a role in neurodegenerative diseases.
Acetylcholinesterase Inhibition: Similar compounds have demonstrated acetylcholinesterase inhibitory activity, relevant for Alzheimer's disease treatment .
Q & A
Q. What are the established synthetic routes for N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide, and what purification methods ensure high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperazine-ethyl intermediate via nucleophilic substitution between 4-phenylpiperazine and a bromoethyl-furan derivative under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Sulfonamide coupling using 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a coupling agent (e.g., HATU or DCC) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity. Monitoring via TLC and HPLC is critical .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3, focusing on the furan (δ 6.2–7.4 ppm), piperazine (δ 2.5–3.5 ppm), and sulfonamide (δ 7.8–8.2 ppm) regions .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight ([M+H]+ expected ~550–600 Da) .
- X-ray Crystallography : Co-crystallize with acetone or DMF to resolve stereochemistry, particularly at the ethyl linker .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Target Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors due to the piperazine moiety) .
- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells at concentrations 1–100 μM .
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO to guide formulation .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the sulfonamide coupling step?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature (0–40°C), solvent (DMF vs. THF), and base (NaH vs. K2CO3) to identify optimal parameters .
- Computational Modeling : Use density functional theory (DFT) to calculate transition-state energies and identify steric hindrance from trimethylbenzene groups .
- In Situ Monitoring : ReactIR spectroscopy tracks intermediate formation and guides real-time adjustments .
Q. How should researchers resolve contradictions in reported bioactivity data across different cell lines?
- Methodological Answer :
- Orthogonal Validation : Replicate assays in ≥3 independent labs using standardized protocols (e.g., CLIA-certified facilities) .
- Meta-Analysis : Pool data from PubChem and ChEMBL to assess structure-activity relationships (SAR) for the piperazine-furan scaffold .
- Off-Target Screening : Use proteome-wide affinity chromatography to identify unintended targets (e.g., kinases) .
Q. What computational strategies are suitable for predicting metabolic stability and off-target effects?
- Methodological Answer :
- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism, focusing on furan oxidation and sulfonamide cleavage .
- Molecular Dynamics (MD) : Simulate binding to hERG channels (a common off-target for piperazine derivatives) over 100-ns trajectories .
- Machine Learning : Train models on ChEMBL data to prioritize derivatives with improved selectivity .
Q. How can heterogeneous catalysis improve scalability of the furan-piperazine intermediate synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, Ni nanoparticles, or enzyme-mediated systems for Suzuki-Miyaura coupling of bromoethyl-furan .
- Flow Chemistry : Implement continuous flow reactors with immobilized catalysts to enhance throughput and reduce purification steps .
- Green Chemistry Metrics : Calculate E-factors and atom economy to minimize waste .
Q. What strategies mitigate instability of the compound under physiological pH conditions?
- Methodological Answer :
- pH-Rate Profiling : Conduct stability studies in buffers (pH 1–10) to identify degradation hotspots (e.g., sulfonamide hydrolysis) .
- Prodrug Design : Modify the sulfonamide group with ester or carbamate protectors that cleave in vivo .
- Lyophilization : Formulate as a lyophilized powder with cyclodextrin or PEG stabilizers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
